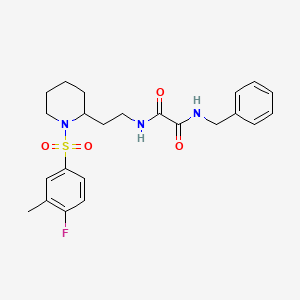
6-bromo-8-fluoroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-bromo-8-fluoroquinazolin-2(1H)-one" is a compound of interest in various scientific investigations due to its unique chemical structure and potential applications in chemistry and materials science. The compound's synthesis, molecular structure, chemical reactions, physical and chemical properties are critical for understanding its behavior and applications in different fields.
Synthesis Analysis
The synthesis of quinazolinone derivatives involves several steps, including the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. For instance, a novel process for preparing derivatives, including bromo and chloro substitutions on the quinazolinone ring, has been described, emphasizing efficient routes from available chemicals (Ouerghi et al., 2021)(Ouerghi et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using techniques like X-ray crystallography. These analyses reveal the crystal packing, unit cell parameters, and intermolecular interactions, such as hydrogen bonds and π-stacking interactions, which stabilize the crystal structure (Ouerghi et al., 2021)(Ouerghi et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including interactions with nucleophilic reagents leading to the formation of substituted products. These reactions are crucial for modifying the compound's chemical properties for specific applications (Kuryazov et al., 2010)(Kuryazov et al., 2010).
Applications De Recherche Scientifique
Synthesis and Process Improvement
- The compound has been utilized as a key intermediate in drug discoveries. For instance, Nishimura and Saitoh (2016) described the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, which is structurally similar to 6-bromo-8-fluoroquinazolin-2(1H)-one, emphasizing process chemistry improvements for quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Novel Synthesis Methods
- Mohammadi and Hossini (2011) reported the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, which includes derivatives of 6-bromo-quinazolinone, demonstrating a one-pot, microwave-assisted, solvent-free method (Mohammadi & Hossini, 2011).
Structural and Interaction Studies
- Ouerghi et al. (2021) detailed the synthesis and antibacterial evaluation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, offering insights into molecular interactions and crystal structures, relevant to understanding the properties of similar compounds (Ouerghi et al., 2021).
Antimicrobial Applications
- Ansari and Khan (2017) synthesized novel compounds with fluoroquinazoline structures, including derivatives of 6-bromoquinazolinone, and evaluated their antimicrobial activities, indicating potential uses in antimicrobial drug development (Ansari & Khan, 2017).
- Ouyang et al. (2006) developed 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, which showed significant antifungal activity, suggesting applications in antifungal treatments (Ouyang et al., 2006).
Cytotoxicity and Anticancer Research
- Mphahlele et al. (2017) explored the cytotoxicity of 5-styryltetrazolo[1,5-c]quinazolines, based on the 6-bromoquinazoline scaffold, against human cancer cell lines, highlighting its potential in cancer research (Mphahlele et al., 2017).
Antiviral Research
- Selvam et al. (2010) synthesized 2,3-disubstitutedquinazolin-4(3H)-ones, including 5-bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showing distinct antiviral activity against Herpes simplex and vaccinia viruses, suggesting its use in antiviral therapies (Selvam et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-8-fluoro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRNZYHGHUEGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NC(=O)N2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

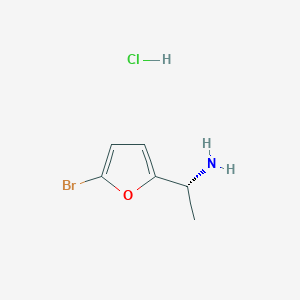
![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)
![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)
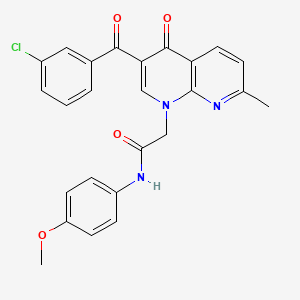
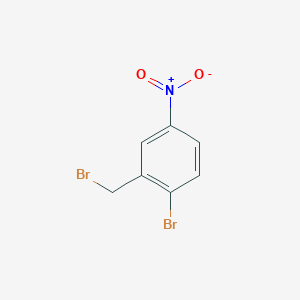
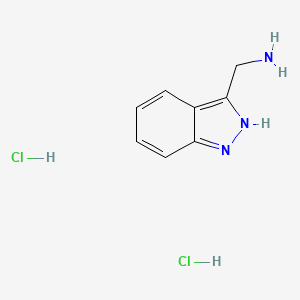
![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)
![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)
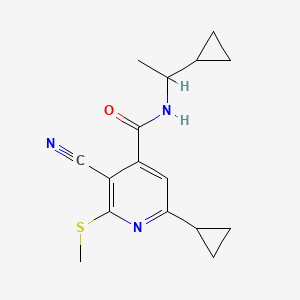
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)
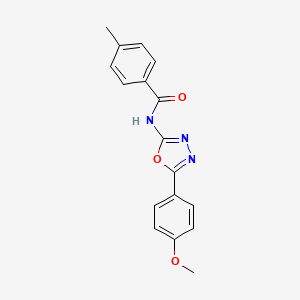
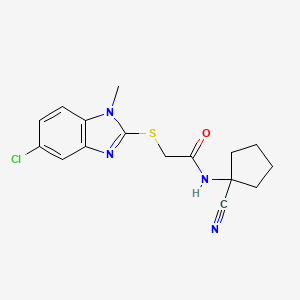
![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)
